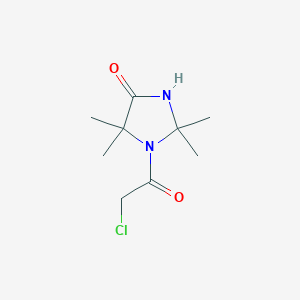
1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidinones, which are five-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a chloroacetyl group attached to the imidazolidinone ring, along with four methyl groups, making it highly substituted and sterically hindered.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of 2,2,5,5-tetramethylimidazolidin-4-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloroacetyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chloroacetyl group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its ability to react with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the modification of enzymes or other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Another chloroacetyl-containing compound used in the synthesis of pharmaceuticals.
2-Chloroacetyl chloride: A simpler compound used as a reagent in organic synthesis.
1-(2-Chloroacetyl)-2,2,5,5-tetramethylpyrrolidine: A structurally similar compound with a pyrrolidine ring instead of an imidazolidinone ring.
Uniqueness: 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its highly substituted imidazolidinone ring, which provides steric hindrance and influences its reactivity. The presence of four methyl groups makes it distinct from other chloroacetyl compounds, affecting its solubility, stability, and overall chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-(2-chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C9H15ClN2O2/c1-8(2)7(14)11-9(3,4)12(8)6(13)5-10/h5H2,1-4H3,(H,11,14) |
InChI Key |
BXEZJTNAIGBUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(N1C(=O)CCl)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


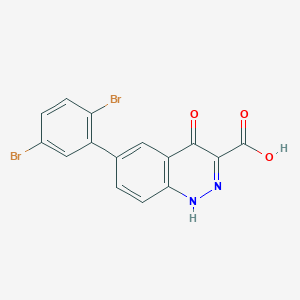
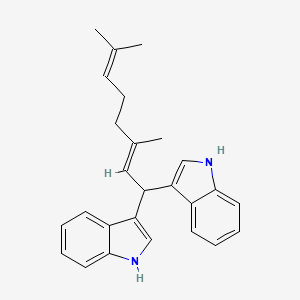
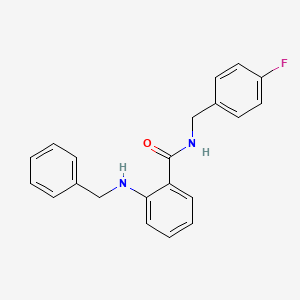
![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
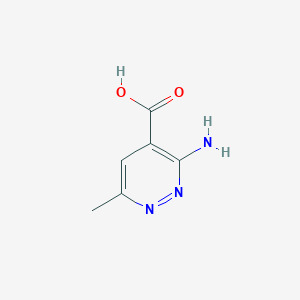
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)

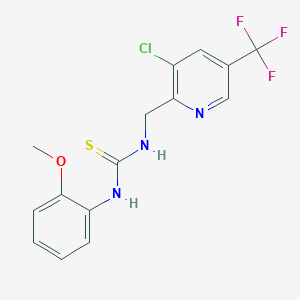
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
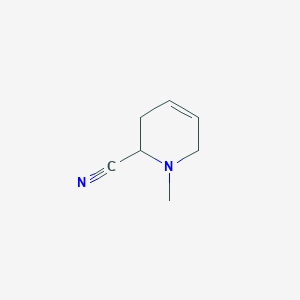
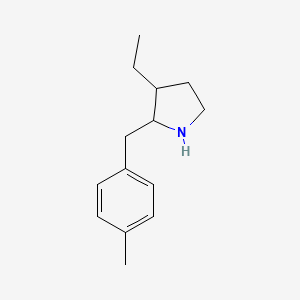

![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
